Highest Discriminative AUC for Drug‑Induced Lung Disease (DILD) Among Eight LPC Species
In a head‑to‑head ROC comparison of eight plasma LPC species, LPC(14:0) achieved the highest area under the curve (AUC) for discriminating acute‑phase DILD from recovery‑phase (AUC = 0.813) and DILD‑tolerant patients (AUC = 0.811). The other seven LPCs (including 16:0, 18:0, 18:1, 18:2, 20:4) yielded AUCs in the range 0.737–0.783 (recovery‑phase) and 0.738–0.763 (DILD‑tolerant), demonstrating that myristoyl‑LPC provides superior classification accuracy [1]. The Youden index cut‑off was 277.2 ng/mL (recovery phase) and 273.9 ng/mL (DILD‑tolerant) [1].
| Evidence Dimension | Diagnostic accuracy (AUC) for DILD status discrimination |
|---|---|
| Target Compound Data | LPC(14:0) AUC = 0.813 (vs recovery phase) and 0.811 (vs DILD‑tolerant) |
| Comparator Or Baseline | Seven other LPC species (16:0, 18:0, 18:1, 18:2, 20:4, etc.): AUC range 0.737–0.783 (recovery) and 0.738–0.763 (tolerant) |
| Quantified Difference | ΔAUC ≈ +0.03–0.08 vs the best‑performing comparator LPC; consistent superiority across both clinical contrasts |
| Conditions | ROC analysis of plasma LPC concentrations measured by validated LC/MS in DILD patients (acute phase, n ≥ 20; recovery phase; DILD‑tolerant controls) |
Why This Matters
For procurement of a single LPC standard to build a high‑accuracy DILD biomarker assay, LPC(14:0) is the evidence‑based choice, outperforming all tested alternatives.
- [1] Identification and characterization of lysophosphatidylcholine 14:0 as a biomarker for drug‑induced lung disease. Sci Rep 12, 19819 (2022). View Source
